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Abstract

Cilastatin-15N-d3 is a stable isotope-labeled derivative of cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). This technica
guide provides a comprehensive overview of Cilastatin-15N-d3, including its chemical properties, synthesis, and applications, with a primary focus o
use as an internal standard in bioanalytical methods. Detailed experimental protocols for quantification and an exploration of cilastatin's mechanism c
action are also presented.

Introduction

Cilastatin is a crucial pharmaceutical agent co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation by DHP-I in the
kidneys.[1] This inhibition ensures therapeutic concentrations of imipenem in the urinary tract. Cilastatin-15N-d3, incorporating one nitrogen-15 atom
three deuterium atoms, serves as an ideal internal standard for the accurate quantification of cilastatin in biological matrices using mass spectrometry
based assays.[2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for
variability in sample preparation and instrument response.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cilastatin-15N-d3 is presented in Table 1.

Property Value Reference

(2)-7-(((2R)-2-(amino-15N)-2-carboxyethyl-1,1,2-
IUPAC Name d3)thio)-2-(((1S)-2,2-dimethylcyclopropane-1- N/A
carboxamido)hept-2-enoic acid

Molecular Formula C16H23D3N°NOsS N/A
Molecular Weight Approximately 362.49 g/mol N/A
CAS Number 2738376-83-3 N/A
Appearance Solid N/A
Purity Typically 298% N/A
Isotopic Enrichment >99 atom % °N; =99 atom % D N/A

Synthesis of Cilastatin-15N-d3

While a specific detailed synthesis of Cilastatin-15N-d3 is not publicly available, a plausible synthetic route can be devised based on the known synt
of cilastatin and general methods for isotopic labeling. The synthesis involves the coupling of two key isotopically labeled precursors: L-Cysteine-15N
and a derivative of (S)-2,2-dimethylcyclopropane-1-carboxylic acid, followed by reaction with a seven-carbon chain synthon.

A key intermediate, L-Cysteine-15N-d3, is commercially available.[2][3] The synthesis of the (S)-2,2-dimethylcyclopropane carboxamide moiety has a
been described. The final steps would involve the condensation of these precursors to form the cilastatin backbone.
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Mechanism of Action of Cilastatin

Cilastatin's primary mechanism of action is the competitive inhibition of dehydropeptidase-l (DHP-I), an enzyme located in the brush border of renal
proximal tubule cells. DHP-I is responsible for the hydrolysis and inactivation of imipenem. By inhibiting DHP-I, cilastatin prevents the degradation of
imipenem, thereby increasing its urinary concentration and therapeutic efficacy.

Beyond its role in antibiotic potentiation, cilastatin has demonstrated nephroprotective effects against various drugs, including cisplatin and vancomyc
This protection is attributed to its ability to interfere with cholesterol rafts in the proximal tubule cell membrane, which are implicated in the cellular upt
certain nephrotoxic agents. Cilastatin also inhibits organic anion transporters (OATs), further reducing the renal accumulation of nephrotoxic compour
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Figure 1: Cilastatin's dual mechanism of action in the kidney.

Experimental Protocols
Quantification of Cilastatin in Biological Fluids using LC-MS/MS with Cilastatin-15N-d3
Internal Standard

This section outlines a representative protocol for the quantification of cilastatin in human plasma. This method can be adapted for other biological m:
such as urine.

5.1.1. Sample Preparation (Protein Precipitation)

» To 100 pL of plasma sample, add 20 pL of Cilastatin-15N-d3 internal standard working solution (concentration to be optimized based on expected
analyte levels).

« Add 400 pL of ice-cold acetonitrile to precipitate proteins.

» Vortex the mixture for 1 minute.

» Centrifuge at 10,000 x g for 10 minutes at 4°C.

« Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
« Reconstitute the residue in 100 pL of the mobile phase.

5.1.2. Liquid Chromatography Conditions
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Parameter Condition

Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Flow Rate 0.3 mL/min

Gradient To be optimized, e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2

minutes, then return to initial conditions.

Injection Volume 5puL

Column Temperature 40°C

5.1.3. Mass Spectrometry Conditions

Parameter Condition
lonization Mode Electrospray lonization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Cilastatin: [M+H]* (nominal m/z 359.2); Cilastatin-15N-d3: [M+H]* (nominal m/z
Precursor lon (m/z)

363.2)
Product lons (m/z) To be determined by infusion and fragmentation of pure standards.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

digraph "LC-MS_MS Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Plasma_Sample" [label="Plasma Sample +\nCilastatin-15N-d3 (IS)", fillcolor="#FBBCO5", fontcolor="#202124"];
"Protein Precipitation" [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFF
"Centrifugation" [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Supernatant Transfer" [label="Supernatant Transfer\n& Evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"
"Reconstitution" [label="Reconstitution in\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LC Separation" [label="LC Separation\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"MS_MS Detection" [label="MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Plasma_Sample" -> "Protein Precipitation" [arrowhead=vee, color="#202124"];
"Protein Precipitation" -> "Centrifugation" [arrowhead=vee, color="#202124"1;
"Centrifugation" -> "Supernatant Transfer" [arrowhead=vee, color="#202124"];
"Supernatant Transfer" -> "Reconstitution" [arrowhead=vee, color="#202124"];
"Reconstitution" -> "LC Separation" [arrowhead=vee, color="#202124"],;
"LC_Separation" -> "MS MS Detection" [arrowhead=vee, color="#202124"];

"MS_MS Detection" -> "Data Analysis" [arrowhead=vee, color="#202124"];

}

Figure 2: Workflow for LC-MS/MS quantification of cilastatin.
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NMR Spectroscopy of Cilastatin-15N-d3

This section provides general guidelines for acquiring NMR spectra of Cilastatin-15N-d3.
5.2.1. Sample Preparation

» Dissolve 5-10 mg of Cilastatin-15N-d3 in a suitable deuterated solvent (e.g., DMSO-des, Methanol-d4). The choice of solvent will depend on the sol
of the compound and the desired NMR experiment.

o Transfer the solution to a 5 mm NMR tube.
* The final volume should be approximately 0.6 mL.
5.2.2. Data Acquisition

« 1H NMR: A standard one-dimensional proton NMR spectrum should be acquired. The presence of deuterium will lead to the absence of signals
corresponding to the deuterated positions and may cause splitting of adjacent proton signals due to deuterium coupling.

* 13C NMR: A proton-decoupled 3C NMR spectrum will show signals for all carbon atoms. The carbon attached to the >N may show a doublet due tc
15N coupling.

« 15N NMR: Direct or indirect detection methods (e.g., HSQC, HMBC) can be used to observe the 1N signal. The chemical shift will be characteristic
nitrogen in an amino group.

Data Presentation

The following tables summarize key quantitative data related to the analysis of cilastatin.

Table 2: Representative LC-MS/MS Parameters (Hypothetical)

Analyte Precursor lon (m/z) Product lon (m/z) Collision Energy (eV)
Cilastatin 359.2 158.1 25
Cilastatin-15N-d3 363.2 162.1 25

Table 3: Validation Parameters for a Hypothetical Cilastatin LC-MS/MS Assay

Parameter Result
Linearity (r) >0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% bias) Within +15%
Precision (% CV) < 15%
Recovery > 85%
Matrix Effect Minimal
Conclusion

Cilastatin-15N-d3 is an indispensable tool for the accurate and precise quantification of cilastatin in complex biological matrices. Its use as an intern:
standard in LC-MS/MS assays ensures reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide has provided a detai
overview of the properties, synthesis, and analytical methodologies related to Cilastatin-15N-d3, as well as an in-depth look at the mechanism of act
its parent compound, cilastatin. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the field
drug development and bioanalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [In-Depth Technical Guide to Cilastatin-15N-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://iwww.benchchem.com/product/b12403307#what-is-cilastatin-15n-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, Hastt

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426
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